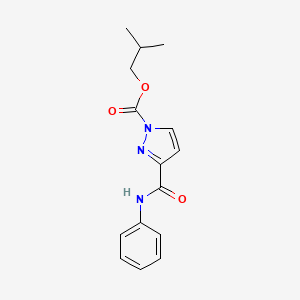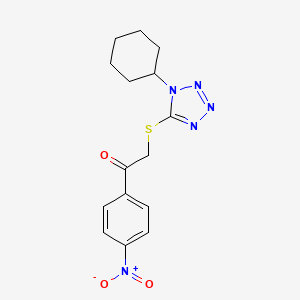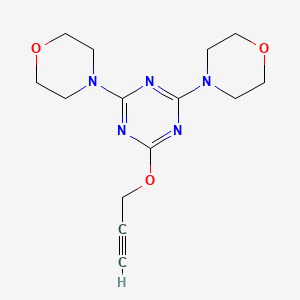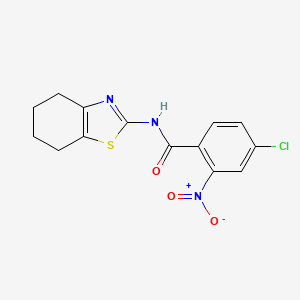
2-Methylpropyl 3-(phenylcarbamoyl)pyrazole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylpropyl 3-(phenylcarbamoyl)pyrazole-1-carboxylate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a 3-(phenylcarbamoyl) group and a 2-methylpropyl ester group, making it a unique and interesting molecule for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 3-(phenylcarbamoyl)pyrazole-1-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(phenylcarbamoyl)pyrazole-1-carboxylic acid with 2-methylpropanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a temperature range of 0-25°C to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the production process more environmentally friendly .
化学反応の分析
Types of Reactions
2-Methylpropyl 3-(phenylcarbamoyl)pyrazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted pyrazole derivatives with various functional groups.
科学的研究の応用
2-Methylpropyl 3-(phenylcarbamoyl)pyrazole-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-Methylpropyl 3-(phenylcarbamoyl)pyrazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
3-(Phenylcarbamoyl)pyrazole-1-carboxylate: Lacks the 2-methylpropyl ester group.
2-Methylpropyl pyrazole-1-carboxylate: Lacks the phenylcarbamoyl group.
Phenylcarbamoyl pyrazole: Lacks both the 2-methylpropyl ester and carboxylate groups.
Uniqueness
2-Methylpropyl 3-(phenylcarbamoyl)pyrazole-1-carboxylate is unique due to the presence of both the 2-methylpropyl ester and the 3-(phenylcarbamoyl) groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
2-methylpropyl 3-(phenylcarbamoyl)pyrazole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-11(2)10-21-15(20)18-9-8-13(17-18)14(19)16-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVXVMUEOFLQGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)N1C=CC(=N1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5-DIMETHYL-2-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)-1H-1,3-BENZODIAZOLE](/img/structure/B5832734.png)
![2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5832749.png)

![phenyl 3-[(2-chlorophenoxy)methyl]benzoate](/img/structure/B5832769.png)
![4-[[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino]-3-methylphenol](/img/structure/B5832774.png)



![2-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5832821.png)
![methyl 2-[(4-bromophenyl)sulfonyl]hydrazinecarboxylate](/img/structure/B5832822.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5832828.png)

